molecular formula C114H202N2O39P2-6 B1264382 (KDO)2-lipid A, cold adapted

(KDO)2-lipid A, cold adapted

Cat. No. B1264382
M. Wt: 2286.8 g/mol
InChI Key: YMYMIWUIGJUAIZ-LSPGFKFTSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

(KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl-myristoyl)-lipid A;  major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A.

Scientific Research Applications

Activation of Macrophages via TLR-4

(Raetz et al., 2006) report the preparation of (KDO)2-lipid A, a Re lipopolysaccharide sub-structure with endotoxin activity equivalent to LPS. It activates macrophages via Toll-like receptor 4 (TLR-4), making it relevant for studying immune responses.

Lipopolysaccharide Biosynthesis

Research by (Brożek et al., 1989) and (Rick et al., 1977) focuses on the biosynthesis of lipopolysaccharide in Escherichia coli, highlighting the role of (KDO)2-lipid A in this process.

Cold Adaptation Mechanisms

In the study of cold stress responses in plants, (Arisz et al., 2013) investigate the rapid phosphatidic acid accumulation in Arabidopsis under cold, non-freezing temperatures. Although not directly about (KDO)2-lipid A, it's relevant to understanding cellular responses in cold-adapted organisms.

Immunopharmacology

(Wang et al., 2014) discuss the structural diversity of Kdo2-lipid A and its impact on immunopharmacology. This highlights its potential in developing novel antibiotics and vaccine adjuvants.

Structural Studies

Investigations by (Dröge et al., 1970) and (Gattis et al., 2013) provide structural insights into the Kdo region of lipopolysaccharides, important for understanding the molecular biology of Gram-negative bacteria.

Biochemical Characterization

Studies by (Six et al., 2008) and (Casillo et al., 2015) on lipid A biosynthesis and structural modification in bacteria offer crucial biochemical data for understanding the function and application of (KDO)2-lipid A.

Enzymatic Mechanisms

Research by (Price et al., 1995) and (Zhao & Raetz, 2010) reveal the roles of enzymes in lipid A biosynthesis and Kdo hydrolase activity, essential for understanding bacterial cell wall structure and function.

Cell Wall Glycolipid Activities

The study by (Rietschel et al., 1971) explores the biological activities of chemically modified endotoxins, including those involving the KDO region, providing insights into the role of these structures in bacterial pathogenicity.

Lipid A Assembly and Function

(Osborn et al., 1980) and (Belunis et al., 1995) discuss the assembly and integration of lipid A in bacterial membranes, crucial for understanding bacterial survival mechanisms.

properties

Product Name

(KDO)2-lipid A, cold adapted

Molecular Formula

C114H202N2O39P2-6

Molecular Weight

2286.8 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/p-6/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1

InChI Key

YMYMIWUIGJUAIZ-LSPGFKFTSA-H

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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